N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide core linked to a 1,2,4-triazole moiety substituted with a 4-methoxyphenethyl group and a pyrimidin-2-yl group. Its structure integrates aromatic (pyrimidine, 4-methoxyphenyl) and nitrogen-rich (triazole, piperidine) components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C21H25N7O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N7O2/c1-30-17-8-5-15(6-9-17)7-10-18-24-20(27-26-18)25-19(29)16-4-2-13-28(14-16)21-22-11-3-12-23-21/h3,5-6,8-9,11-12,16H,2,4,7,10,13-14H2,1H3,(H2,24,25,26,27,29) |
InChI Key |
JINRPQNTAZOFKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a suitable catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and ammonia or a primary amine.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative and a leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compound 12 (from )
- Structure : 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine
- Key Differences :
- Contains a fused pyrrolo-thiazolo-pyrimidine core instead of a piperidine ring.
- Substituted with a 4-chlorophenyl group and additional pyridine ring.
- Synthesis : Produced via reaction in DMF, indicating robustness under polar aprotic conditions .
Compound 13 (from )
- Structure: 5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences: Features a pyrido-pyrimidine scaffold with an imino group. Retains the 4-methoxyphenyl substituent but introduces a 4-chlorophenyl moiety.
Compound 3e (from )
- Structure: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide
- Key Differences :
- Contains a benzoimidazo-pyrimidine core with an acrylamide side chain.
- Substituted with a 4-methylpiperazine group, enhancing solubility relative to the target compound’s piperidine ring.
- Relevance : Demonstrates the versatility of pyrimidine derivatives in drug design .
Comparative Data Table
Research Implications and Limitations
- Structural Insights : The target compound’s triazole and pyrimidine groups may enhance binding to ATP pockets in kinases, analogous to Compound 3e’s acrylamide targeting cysteine residues .
- Synthetic Challenges : The 4-methoxyphenyl and pyrimidine groups in the target compound could pose steric hindrance during synthesis, necessitating optimized conditions like those used for Compound 12 (DMF, high temperature) .
- Data Gaps: No direct pharmacological or crystallographic data are available for the target compound. Further studies using tools like SHELX for structural analysis and in vitro assays are recommended.
Biological Activity
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring, which is known for its biological significance. The molecular formula is , and it has a molecular weight of 433.5 g/mol. The structure includes a piperidine moiety linked to a pyrimidine and a triazole ring, which contributes to its pharmacological profile.
Anticancer Activity
Research indicates that compounds with triazole structures exhibit considerable anticancer potential. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines. A study demonstrated that triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | HCT-116 | 6.2 |
| Triazole Derivative B | T47D | 27.3 |
Antimicrobial Activity
The compound also displays antimicrobial properties. Triazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. Studies have indicated that these compounds can disrupt microbial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. The triazole ring's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Interference with DNA Synthesis : Some studies suggest that triazoles can disrupt DNA replication in cancer cells.
- Modulation of Signal Transduction Pathways : The compound may affect pathways related to cell survival and apoptosis.
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Case Study on Anticancer Activity : A series of synthesized triazole derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
- Study on Antimicrobial Properties : In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What synthetic strategies are commonly employed to prepare N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide?
The synthesis typically involves multi-step protocols, starting with the construction of the 1,2,4-triazole core followed by piperidine ring functionalization. For example, analogous compounds (e.g., oxadiazole-containing FLAP inhibitors) use condensation reactions between heterocyclic intermediates and substituted phenyl groups, with purification via column chromatography or recrystallization . Key steps include protecting group strategies for the piperidine nitrogen and regioselective alkylation of the triazole moiety. Reaction optimization (e.g., solvent choice, catalyst) is critical to minimize byproducts .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Analytical techniques such as HPLC (≥98% purity threshold), NMR (1H/13C for functional group confirmation), and high-resolution mass spectrometry (HRMS) are standard. For crystalline intermediates, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation . Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .
Q. What in vitro assays are suitable for initial biological activity screening?
Target-specific assays (e.g., enzyme inhibition IC50 determination via fluorescence polarization or radiometric assays) are prioritized. For receptor antagonists, competitive binding assays with radiolabeled ligands (e.g., [125I]Substance P for NK-1 receptor studies) are used to measure affinity . Functional assays in cell lines (e.g., calcium flux for GPCRs) validate mechanistic activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
Systematic modifications to the triazole, piperidine, and pyrimidine moieties are guided by crystallographic data (e.g., receptor co-crystal structures) and computational docking. For example, fluorination of the methoxyphenyl group or introduction of polar substituents on the pyrimidine ring can enhance binding affinity and metabolic stability . Bioisosteric replacement (e.g., triazole → oxadiazole) may improve pharmacokinetic profiles while retaining target engagement .
Q. What experimental approaches resolve contradictions in potency data across different studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Cross-validation using orthogonal methods (e.g., SPR for binding kinetics vs. cellular IC50) and standardized protocols (e.g., CLIA-certified labs) is critical. Meta-analysis of published data with attention to buffer composition and endpoint measurements can identify confounding factors .
Q. How can X-ray crystallography and molecular dynamics (MD) simulations elucidate binding modes?
Co-crystallization with the target protein (e.g., CGRP receptor) at resolutions ≤2.0 Å reveals key interactions (e.g., hydrogen bonds with Glu169 or hydrophobic packing with Trp72). MD simulations (using AMBER or GROMACS) predict conformational stability and entropy-driven binding contributions. SHELX suite tools (SHELXD/E) are essential for phase determination in crystallography .
Q. What strategies mitigate off-target effects observed in preclinical models?
Off-target profiling using panels of related receptors/enzymes (e.g., CEREP’s SafetyScreen) identifies promiscuity hotspots. Selectivity can be enhanced by introducing steric hindrance (e.g., cyclopropyl groups) or reducing lipophilicity (clogP <3). Metabolite identification (via LC-MS/MS) helps eliminate toxicophores .
Q. How are pharmacokinetic (PK) parameters optimized for in vivo efficacy?
PK studies in rodents assess bioavailability, half-life, and tissue distribution. Structural tweaks such as zwitterionic motifs (e.g., carboxylate groups) improve aqueous solubility, while PEGylation extends circulation time. CYP450 inhibition assays (e.g., CYP3A4) guide dose adjustments to avoid drug-drug interactions .
Methodological Challenges
Q. What statistical models are recommended for dose-response analysis in animal studies?
Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves, with bootstrap resampling to estimate confidence intervals. For longitudinal data (e.g., time-dependent efficacy), mixed-effects models account for inter-subject variability. Tools like GraphPad Prism or R (drc package) are standard .
Q. How can flow chemistry improve the scalability of multi-step syntheses?
Continuous flow systems (e.g., microreactors) enhance reproducibility and safety for exothermic or air-sensitive reactions. For example, Swern oxidations or diazomethane generation benefit from precise temperature control and reduced intermediate handling. Design of Experiments (DoE) optimizes parameters like residence time and reagent stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
